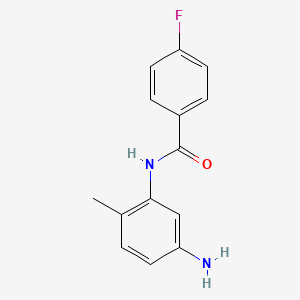

N-(5-Amino-2-methylphenyl)-4-fluorobenzamide

Descripción

Propiedades

IUPAC Name |

N-(5-amino-2-methylphenyl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O/c1-9-2-7-12(16)8-13(9)17-14(18)10-3-5-11(15)6-4-10/h2-8H,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXURQNMOUKLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-4-fluorobenzamide typically involves the reaction of 5-amino-2-methylbenzoic acid with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

N-(5-Amino-2-methylphenyl)-4-fluorobenzamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, substituted amides, and various functionalized benzamides, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Bruton's Tyrosine Kinase Inhibition

One of the most significant applications of N-(5-Amino-2-methylphenyl)-4-fluorobenzamide is its role as a selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is crucial in several autoimmune diseases and cancers, making this compound a candidate for therapeutic interventions. Studies have shown that compounds targeting BTK can potentially treat:

- Autoimmune Disorders : Conditions such as rheumatoid arthritis and systemic lupus erythematosus have been linked to BTK activity. Inhibition of BTK can mitigate the symptoms associated with these diseases .

- Cancers : Many B-cell malignancies depend on BTK for survival and proliferation. Targeting BTK with this compound may offer new treatment avenues for B-cell lymphomas and chronic lymphocytic leukemia .

Table 1: Diseases Associated with BTK and Potential Treatment Applications

| Disease Type | Examples | Potential Application |

|---|---|---|

| Autoimmune Disorders | Rheumatoid Arthritis, Lupus | BTK inhibition to reduce inflammation |

| Allergic Diseases | Asthma, Anaphylaxis | Modulation of immune response |

| Cancers | B-cell Lymphoma, Chronic Lymphocytic Leukemia | Targeted therapy to inhibit tumor growth |

Diagnostic Applications

This compound can also be utilized as a radiolabeled compound for imaging techniques in clinical settings. Its application as a radiotracer allows for the visualization of BTK expression in tissues, which is particularly useful in:

- Disease Staging : Radiolabeled versions of this compound can help quantify B-cell concentrations in various tissues, aiding in the assessment of disease progression .

- Therapeutic Monitoring : Measuring BTK occupancy by therapeutic agents can provide insights into the efficacy of ongoing treatments .

Research and Development

In addition to its therapeutic potential, this compound serves as a valuable biochemical tool in proteomics research. Its ability to interact with specific biological targets makes it suitable for:

- Biochemical Assays : The compound can be employed in assays designed to study protein interactions and cellular pathways influenced by BTK.

- Metabolomic Studies : Investigating the metabolic pathways affected by BTK inhibition can provide deeper insights into disease mechanisms and treatment effects .

Case Studies

Several studies have highlighted the efficacy of compounds similar to this compound in clinical settings:

- A study demonstrated that selective BTK inhibitors significantly reduced disease activity in patients with rheumatoid arthritis, suggesting that similar compounds could offer therapeutic benefits .

- Another investigation into B-cell malignancies showed promising results when using BTK inhibitors to enhance patient responses to existing chemotherapies .

Mecanismo De Acción

The mechanism of action of N-(5-Amino-2-methylphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular pathways and targets are still under investigation .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares N-(5-Amino-2-methylphenyl)-4-fluorobenzamide with analogous benzamide derivatives, focusing on structural features, biological activities, and synthesis routes:

Key Research Findings and Trends

Impact of Substituents on Bioactivity :

- Fluorine atoms enhance lipophilicity and metabolic stability, as seen in N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide’s use in neurogenic applications .

- Sulfamoyl groups (e.g., in ) introduce hydrogen-bonding capabilities, often critical for enzyme targeting .

Synthetic Challenges: Reductive amination () is a common method for generating amino-substituted intermediates, but sensitivity of amino groups may require protective strategies . Halogenation (e.g., chloro in ) demands precise control to avoid over-substitution .

Physicochemical Properties :

- Electron-withdrawing groups (e.g., fluoro) reduce electron density on the aromatic ring, affecting reactivity in electrophilic substitution.

- Bulky substituents (e.g., methoxyethoxy in ) may hinder crystallinity but improve solubility in polar solvents .

Actividad Biológica

N-(5-Amino-2-methylphenyl)-4-fluorobenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antiparasitic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula for this compound is C13H12F2N2O. This compound features a fluorine atom at the para position relative to the amide group, which may influence its biological activity through enhanced binding interactions with target proteins.

Research indicates that compounds similar to this compound can interact with specific biological targets, including:

- CRBN (Cereblon): A protein involved in ubiquitin-mediated degradation pathways. Studies suggest that fluorinated benzamides can enhance binding affinity to CRBN, potentially leading to increased degradation of target proteins associated with cancer progression .

- Trypanosoma brucei: In antiparasitic studies, related benzamides have shown potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). For instance, derivatives have been identified with EC50 values as low as 0.001 μM, indicating strong antiparasitic potential .

Table 1: Biological Activity Overview

| Compound Name | Target | Activity (EC50/IC50) | Notes |

|---|---|---|---|

| This compound | CRBN | TBD | Potential for PROTAC development |

| Related Benzamide Compound (e.g., Compound 73) | Trypanosoma brucei | 0.001 μM | High selectivity over mammalian cells |

| Other Fluorinated Benzamides | Various Cancer Targets | Lower IC50 than non-fluorinated analogs | Enhanced binding and degradation efficiency |

Case Studies

- CRBN Binding Studies:

- Antiparasitic Activity:

-

Inhibition Mechanisms:

- Research has indicated that certain benzamides can inhibit key enzymes involved in critical metabolic pathways. For example, some studies have shown that benzamides can affect nicotinamide adenine dinucleotide kinase (NADK), leading to destabilization of dihydrofolate reductase (DHFR), a target for cancer therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-Amino-2-methylphenyl)-4-fluorobenzamide, and what coupling reagents are optimal for its amide bond formation?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling. A common approach involves reacting 4-fluorobenzoic acid derivatives with 5-amino-2-methylaniline using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). These reagents enhance reaction efficiency by reducing racemization and improving yield . Key steps include:

- Activation of the carboxylic acid (e.g., 4-fluorobenzoic acid) with DCC/HOBt.

- Nucleophilic attack by the amine group of 5-amino-2-methylaniline.

- Purification via column chromatography or recrystallization.

- Experimental Considerations : Reaction temperatures (e.g., -50°C for intermediates) and solvent polarity (e.g., dichloromethane) critically influence yield .

Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Verify the presence of amide C=O stretching (~1650–1700 cm⁻¹) and aromatic C-F bonds (~1100–1250 cm⁻¹).

- ¹H-NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.1–2.5 ppm), and amine protons (δ 5.5–6.0 ppm, if not deprotonated).

- ¹³C-NMR : Confirm carbonyl carbons (~165–170 ppm) and fluorinated aromatic carbons (split due to ¹⁹F coupling).

- Validation : Cross-reference spectral data with PubChem records (InChI Key: BVYOFXROLDCQEF-UHFFFAOYSA-N) to ensure accuracy .

Q. What solvent systems and pH conditions optimize fluorescence studies of benzamide derivatives like this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance solubility, while aqueous buffers (pH 5–7) mimic physiological conditions.

- pH Optimization : Fluorescence intensity peaks near pH 5 due to protonation/deprotonation equilibria of the amine and amide groups. Use 0.1 M HCl/NaOH for pH adjustment .

- Temperature Control : Maintain at 25°C to avoid thermal quenching .

Advanced Research Questions

Q. What experimental strategies address discrepancies in biological activity data for this compound across cell lines?

- Methodological Answer :

- Dose-Response Analysis : Test multiple concentrations (e.g., 1 nM–100 µM) to establish IC₅₀ values.

- Cell Line Validation : Use ≥3 cell lines (e.g., MCF-7, HeLa, A549) to assess selectivity.

- Mechanistic Studies : Combine RNA sequencing and proteomics to identify target pathways.

- Case Study : Derivatives of 4-fluorobenzamide showed variable cytotoxicity due to differences in cellular uptake and efflux pumps .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

- Methodological Answer :

- Modification Sites :

| Position | Modification | Impact |

|---|---|---|

| Benzamide ring | Electron-withdrawing groups (e.g., -NO₂) | ↑ Electrophilicity for target binding |

| Amino group | Acylation or alkylation | Alters solubility and membrane permeability |

- Screening Workflow : Use molecular docking (e.g., AutoDock Vina) followed by in vitro assays to prioritize candidates .

Q. What are the challenges in crystallizing this compound, and how can SHELX software improve refinement outcomes?

- Methodological Answer :

- Crystallization Issues : Fluorine atoms disrupt crystal packing; optimize via vapor diffusion with PEG-based precipitants.

- Refinement with SHELX : Use SHELXL for high-resolution data (≤1.0 Å) to model anisotropic displacement parameters. For twinned crystals, employ SHELXD for structure solution .

Key Considerations for Researchers

- Contradictions in Synthesis : Lower reaction temperatures (-50°C) improve intermediate stability but require specialized equipment .

- Biological Activity Variability : Screen for P-glycoprotein inhibitors to mitigate drug resistance in cancer studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.